

# Application Notes and Protocols for VU0467485 in PET Ligand Development and Neuroimaging

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## Compound of Interest

Compound Name: VU0467485

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## Introduction

**VU0467485**, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).<sup>[1][2][3][4]</sup> The M4 receptor is a key therapeutic target for schizophrenia and other neuropsychiatric disorders due to its role in regulating striatal dopamine release.<sup>[5][6]</sup> As a PAM, **VU0467485** enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a promising therapeutic mechanism.<sup>[6][7]</sup> Furthermore, the development of a radiolabeled form of **VU0467485**, [<sup>11</sup>C]**VU0467485**, allows for in vivo visualization and quantification of M4 receptors using Positron Emission Tomography (PET), a powerful tool for drug development and neuroscience research.<sup>[8][9][10]</sup>

These application notes provide a comprehensive overview of the available data on **VU0467485** and its radiolabeled analogue, along with detailed protocols for its synthesis and use in preclinical neuroimaging studies.

## Data Presentation

### Table 1: In Vitro Pharmacology of VU0467485

Parameter	Species	Receptor	Value	Reference
PAM EC <sub>50</sub>	Human	M4	78.8 nM	[1][3][6]
Rat	M4	26.6 nM	[1][3][6]	
Binding Affinity (KB)	Human	M4	944 nM (Estimated)	[1][6]
Cooperativity (αβ)	Human	M4	134	[1][6]
Selectivity	Human & Rat	M1, M2, M3, M5	EC <sub>50</sub> > 30 μM	[1]

**Table 2: In Vivo Pharmacokinetics of VU0467485 in Rat (Oral Administration)**

Parameter	Dose	Value	Reference
C <sub>max</sub>	3 mg/kg	1.2 μM	[1][3]
AUC <sub>0-inf</sub>	3 mg/kg	3.8 μM·h	[1][3]
t <sub>1/2</sub>	3 mg/kg	4.2 hours	[3]

**Table 3: Properties of [<sup>11</sup>C]VU0467485 for PET Imaging**

Parameter	Value	Reference
Radiochemical Yield	>30% (decay-corrected)	[8][9][10]
Radiochemical Purity	>99%	[8][9][10]
Molar Activity	>74 GBq/μmol	[8][9][10]
In Vivo Brain Uptake (Rat)	Limited (~0.4 SUV peak uptake)	[8]

## Experimental Protocols

### Protocol 1: Chemical Synthesis of VU0467485

The synthesis of **VU0467485** is a two-step process.<sup>[6]</sup>

#### Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

- Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile, methyl thioglycolate, Methanol (MeOH), 1 M aqueous Sodium Hydroxide (NaOH).<sup>[1][6]</sup>
- Procedure:
  - Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
  - Add 1 M aqueous NaOH.
  - Heat the mixture at 150 °C for 30 minutes using microwave irradiation.
  - The average yield for this step is reported to be 78%.<sup>[6]</sup>

#### Step 2: HATU-mediated Amide Coupling

- Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, desired amine (NH<sub>2</sub>CH<sub>2</sub>Ar(Het)), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIEA).<sup>[1][6]</sup>
- Procedure:
  - Dissolve the product from Step 1 and the appropriate amine in DMF.
  - Add HATU and DIEA to the solution.
  - Stir the reaction mixture for 2 hours at room temperature.
  - Yields for this step are reported to range from 45-92%.<sup>[6]</sup>

## Protocol 2: Radiolabeling of [<sup>11</sup>C]VU0467485

The radiolabeling of **VU0467485** with Carbon-11 is achieved via N-methylation of a suitable precursor using [<sup>11</sup>C]methyl iodide ([<sup>11</sup>C]CH<sub>3</sub>I).<sup>[8]</sup>

- Precursor: Desmethyl-**VU0467485**.
- Radiolabeling Agent:  $[^{11}\text{C}]\text{CH}_3\text{I}$ , produced from cyclotron-generated  $[^{11}\text{C}]\text{CO}_2$ .
- General Procedure:
  - Produce  $[^{11}\text{C}]\text{CO}_2$  using a medical cyclotron.
  - Convert  $[^{11}\text{C}]\text{CO}_2$  to  $[^{11}\text{C}]\text{CH}_3\text{I}$  using established methods (e.g., reduction to  $[^{11}\text{C}]\text{CH}_4$  followed by iodination, or reduction to  $[^{11}\text{C}]\text{CH}_3\text{OH}$  followed by reaction with hydroiodic acid).
  - Transfer the gaseous  $[^{11}\text{C}]\text{CH}_3\text{I}$  into a reaction vessel containing the desmethyl-**VU0467485** precursor dissolved in a suitable solvent (e.g., DMF).
  - The reaction is typically carried out at an elevated temperature for a short duration (e.g., 5 minutes at  $80^\circ\text{C}$ ).
  - Purify the resulting  $[^{11}\text{C}]\text{VU0467485}$  using semi-preparative High-Performance Liquid Chromatography (HPLC).
  - Formulate the final product in a physiologically compatible solution for injection.

## Protocol 3: In Vitro Autoradiography of M4 Receptors using $[^{11}\text{C}]\text{VU0467485}$

This protocol allows for the visualization of M4 receptor distribution in brain tissue sections.

- Materials:
  - Frozen rat brain sections (e.g., 20  $\mu\text{m}$  thick).
  - $[^{11}\text{C}]\text{VU0467485}$ .
  - Unlabeled **VU0467485** for blocking studies.
  - Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

- Phosphor imaging plates or digital autoradiography system.
- Procedure:
  - Thaw and pre-incubate the brain sections in buffer to remove endogenous ligands.
  - Incubate the sections with a low nanomolar concentration of [ $^{11}\text{C}$ ]VU0467485 in fresh buffer.
  - For non-specific binding determination, co-incubate adjacent sections with [ $^{11}\text{C}$ ]VU0467485 and a high concentration of unlabeled VU0467485 (e.g., 10  $\mu\text{M}$ ).<sup>[8]</sup>
  - After incubation, wash the sections in ice-cold buffer to remove unbound radioligand.
  - Dry the sections quickly (e.g., under a stream of cold air).
  - Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.
  - Quantify the radioactivity in different brain regions (e.g., striatum, cortex, hippocampus, thalamus, and cerebellum) to determine total and non-specific binding.<sup>[8]</sup> Specific binding is calculated as the difference between total and non-specific binding.

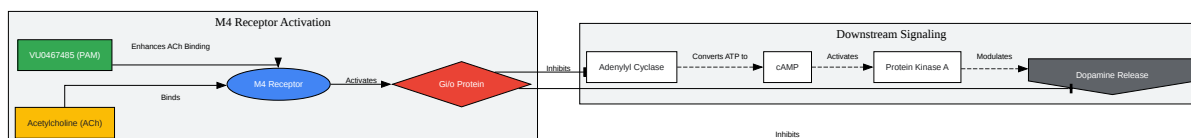
## Protocol 4: In Vivo PET Imaging in Rodents with [ $^{11}\text{C}$ ]VU0467485

This protocol outlines the general procedure for conducting a dynamic PET scan in rats to assess the brain uptake and distribution of [ $^{11}\text{C}$ ]VU0467485.

- Animal Preparation:
  - Use adult male Sprague-Dawley rats.
  - Fast the animals overnight with free access to water.
  - Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the scan.
  - Place a catheter in a lateral tail vein for radiotracer injection.

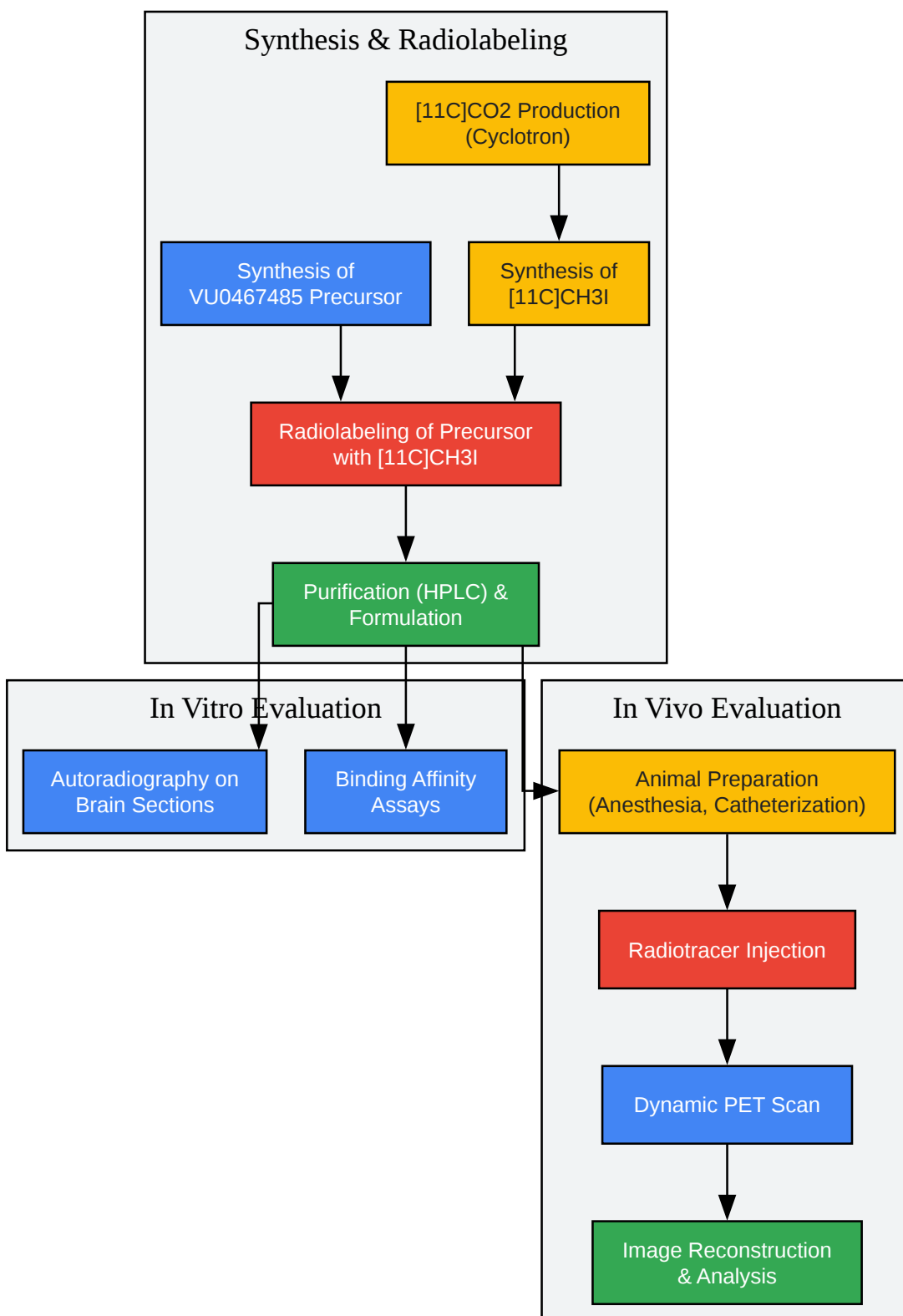
- PET Scan Acquisition:
  - Position the anesthetized rat in a small-animal PET scanner with its head in the center of the field of view.
  - Perform a transmission scan for attenuation correction.
  - Inject a bolus of [ $^{11}\text{C}$ ]VU0467485 (e.g., 10-20 MBq) via the tail vein catheter.
  - Acquire dynamic emission data for 60-90 minutes.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET data into a series of time frames.
  - Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.
  - Draw regions of interest (ROIs) on the images corresponding to various brain structures.
  - Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
  - Calculate Standardized Uptake Values (SUV) to quantify radiotracer concentration. Note that previous studies have reported limited brain uptake for [ $^{11}\text{C}$ ]VU0467485 in rats, with a peak SUV of approximately 0.4.[8]

## Visualizations

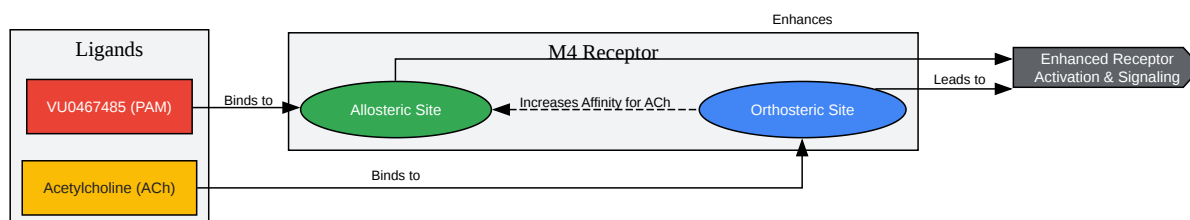


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## M4 Receptor Signaling Pathway







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## References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat imaging and in vivo stability studies using [11C]-dimethyl-diphenyl ammonium, a candidate agent for PET-myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO<sub>2</sub> - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [guidetopharmacology.org](http://guidetopharmacology.org) [guidetopharmacology.org]
- 5. [research.utu.fi](http://research.utu.fi) [research.utu.fi]
- 6. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]

- 10. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for VU0467485 in PET Ligand Development and Neuroimaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618408#vu0467485-for-pet-ligand-development-and-neuroimaging]

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